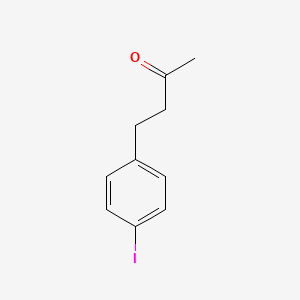

![molecular formula C8H6F3IO B1374284 [4-Iodo-2-(trifluoromethyl)phenyl]methanol CAS No. 1253188-91-8](/img/structure/B1374284.png)

[4-Iodo-2-(trifluoromethyl)phenyl]methanol

Vue d'ensemble

Description

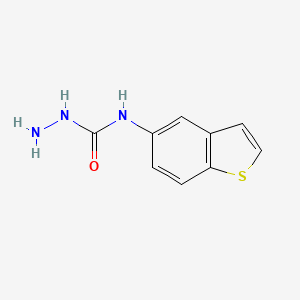

“[4-Iodo-2-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C8H6F3IO. It has a molecular weight of 302.03 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 . This code represents the molecular structure of the compound, indicating that it contains 8 carbon © atoms, 6 hydrogen (H) atoms, 3 fluorine (F) atoms, 1 iodine (I) atom, and 1 oxygen (O) atom .Physical And Chemical Properties Analysis

“[4-Iodo-2-(trifluoromethyl)phenyl]methanol” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 302.03 .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry :

- (Qiu et al., 2023) describe a novel tris(4-azidophenyl)methanol as a multifunctional aryl azide that can be used as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions and functionalised for materials chemistry applications.

- (Yakura et al., 2018) developed [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a catalyst for oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, showcasing the utility of similar compounds in catalysis.

Photoreactivity and Material Science :

- (Aiken et al., 2013) synthesized 4-(naphthopyran-3-yl)phenyl substituted methanols, which displayed photochromism leading to the reversible generation of photomerocyanines, indicating potential applications in the development of photoresponsive materials.

Catalysis and Reaction Mechanisms :

- (Justik et al., 2004) utilized [hydroxy(tosyloxy)iodo]benzene in methanol for the oxidative rearrangement of arylalkenes, providing insights into reaction mechanisms involving similar iodo-substituted phenyl compounds.

Molecular Interactions and Structural Analysis :

- (Niu et al., 2015) conducted a conformational study of tris(2-(dimethylamino)phenyl)methanol, revealing the importance of hydrogen bonding in molecular conformations. This could be relevant for understanding the behavior of similar compounds.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

[4-iodo-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBXOWSSTLCCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Iodo-2-(trifluoromethyl)phenyl]methanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)